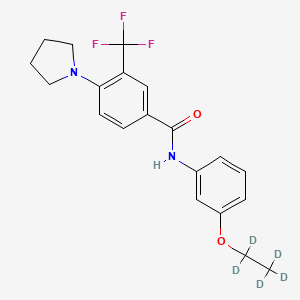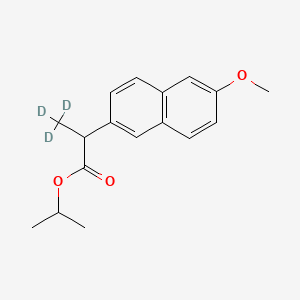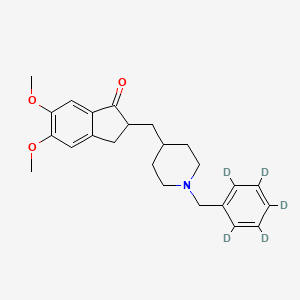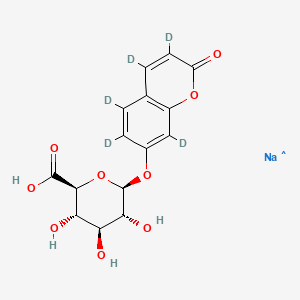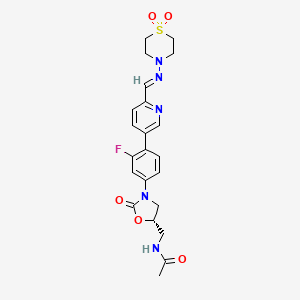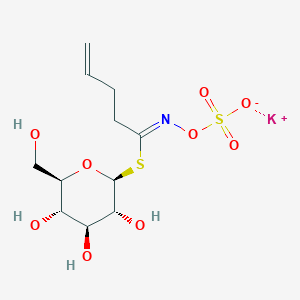
Gluconapin (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gluconapin (potassium) is a potassium salt of gluconapin, a glucosinolate compound found predominantly in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. Glucosinolates are sulfur-rich secondary metabolites known for their role in plant defense mechanisms and potential health benefits, including anti-carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
Gluconapin (potassium) can be synthesized through the extraction of glucosinolates from Brassicaceae plants followed by purification and conversion to the potassium salt form. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of gluconapin (potassium) involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include steps such as solvent extraction, filtration, and drying to obtain the pure compound. The use of advanced chromatographic techniques ensures high purity and yield .
化学反应分析
Types of Reactions
Gluconapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, or thiocyanates.
Oxidation and Reduction: Involves the transformation of the sulfur-containing group, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Isothiocyanates: Known for their bioactive properties, including anti-carcinogenic effects.
Nitriles and Thiocyanates: Formed under specific hydrolysis conditions and have varying biological activities.
科学研究应用
Gluconapin (potassium) has diverse applications in scientific research:
作用机制
The mechanism of action of gluconapin (potassium) involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive isothiocyanates. These isothiocyanates interact with various molecular targets and pathways, including:
Induction of Phase II Detoxification Enzymes: Enhances the body’s ability to detoxify carcinogens.
Inhibition of Phase I Enzymes: Reduces the activation of pro-carcinogens.
Modulation of Apoptosis and Cell Cycle: Promotes the elimination of damaged or cancerous cells.
相似化合物的比较
Gluconapin (potassium) can be compared with other glucosinolates such as:
Glucoraphanin: Found in broccoli, known for its potent anti-carcinogenic properties.
Sinigrin: Present in mustard seeds, has strong antimicrobial effects.
Glucoiberin: Found in various Brassica vegetables, known for its health benefits .
Gluconapin (potassium) is unique due to its specific side chain structure, which influences its reactivity and biological activity. Its presence in certain Brassica species and its specific health-promoting effects make it a compound of significant interest in both scientific research and industrial applications .
属性
分子式 |
C11H18KNO9S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI 键 |
SJOUSOAVTHUYIQ-MMKZBNFLSA-M |
手性 SMILES |
C=CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
规范 SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



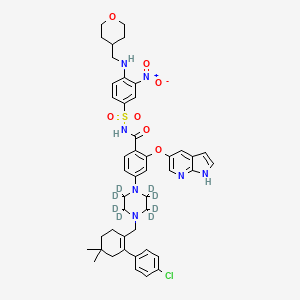
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
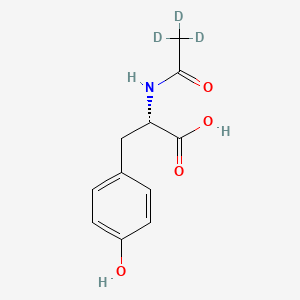
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)

